(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging and Diagnostics
- Radiochemistry and Imaging: The compound 11C-PBB3, which incorporates the thiazol-2-yl group, is used as a PET probe for imaging tau pathology in the human brain. The study detailed the radiosynthesis, quality control, and photoisomerization of 11C-PBB3, highlighting its clinical utility in neuroimaging (Hashimoto et al., 2014).
Medicinal Chemistry and Drug Design
- Hepatoprotective Agents: Bis(isoxazol-4-ylmethylsulfanyl)alkanes, possessing structural analogs of the SAM drug, were synthesized and evaluated as hepatoprotective agents. The study presented a novel synthesis method and examined the complexation and hepatoprotective properties of these compounds (Akhmetova et al., 2018).
- Anti-inflammatory Agents: A series of thiazolyl/oxazolyl formazanyl indoles were synthesized and assessed for anti-inflammatory activity. The study explored the structure-activity relationship, offering insights into the therapeutic potential of these compounds (Singh et al., 2008).
Neuroprotection and Cognitive Enhancement
- Anti-Parkinsonian Agents: The study on 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones revealed their potential as anti-Parkinsonian and neuroprotective agents. The compounds were effective against neuroleptic-induced catalepsy and oxidative stress in mice, with no violation of Lipinski's rule of five, indicating promise for treating Parkinson's disease (Azam et al., 2010).
- Cognitive Enhancement: The cognitive enhancer T-588, structurally related to thiazol-2-yl compounds, was shown to alleviate place learning deficits in rats with hippocampal damage. Despite the absence of histological protective effects, T-588 improved task performance, suggesting enhancement of residual cognitive functions (Nakada et al., 2001).
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLXXDUJXUJJJ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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